molecular formula C13H9Cl3N2O B11956356 1-Phenyl-3-(2,4,6-trichlorophenyl)urea CAS No. 99419-71-3

1-Phenyl-3-(2,4,6-trichlorophenyl)urea

Katalognummer: B11956356
CAS-Nummer: 99419-71-3
Molekulargewicht: 315.6 g/mol
InChI-Schlüssel: NABUWLZVGLOTHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C13H9Cl3N2O and a molecular weight of 315.588 g/mol It is characterized by the presence of a phenyl group and a trichlorophenyl group attached to a urea moiety

Vorbereitungsmethoden

The synthesis of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Phenyl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding amines and carbon dioxide.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-(2,4,6-trichlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The urea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3-(2,4,6-trichlorophenyl)urea can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

99419-71-3

Molekularformel

C13H9Cl3N2O

Molekulargewicht

315.6 g/mol

IUPAC-Name

1-phenyl-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-6-10(15)12(11(16)7-8)18-13(19)17-9-4-2-1-3-5-9/h1-7H,(H2,17,18,19)

InChI-Schlüssel

NABUWLZVGLOTHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.